BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Laser Welding of
Chromium-Nickel Austenitic Stainless Steels

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Chromium--nickel (7/1)

Cat. No.: B15170020

This technical support center provides troubleshooting guidance and frequently asked
guestions (FAQs) for researchers, scientists, and drug development professionals utilizing laser
welding for Chromium-Nickel (e.g., 18-8 or Type 304) austenitic stainless steels.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the laser welding
process, offering potential causes and solutions in a question-and-answer format.

Issue 1: Porosity in the Weld

Question: What causes the formation of small holes or bubbles (porosity) in the weld, and how
can it be prevented?

Answer: Porosity in laser welds is typically caused by the entrapment of gas in the molten pool
as it solidifies.[1][2][3]

Potential Causes:

o Surface Contamination: The presence of oils, greases, rust, or other hydrocarbons on the
material surface is a primary cause.[1][4] These substances vaporize during welding,
releasing gases that can become trapped.

e Inadequate Shielding Gas Coverage: Insufficient or turbulent shielding gas flow can fail to
protect the molten weld pool from atmospheric contamination (oxygen and nitrogen).[2]
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» Rapid Solidification: The fast cooling rates inherent to laser welding may not allow sufficient
time for gases to escape the molten metal before it solidifies.[5][6][7]

» Keyhole Instability: In high-power laser welding, the instability and collapse of the keyhole
can trap shielding gas within the weld.[2]

Solutions:

e Thorough Cleaning: Degrease and clean the workpiece surface and joint area before
welding to remove any contaminants.[1][3][4]

e Optimize Shielding Gas Parameters: Ensure a steady, non-turbulent flow of high-purity
shielding gas.[1] Argon is commonly used for austenitic stainless steels to provide a stable
arc and smooth weld surface.[8] Adding nitrogen to the shielding gas can sometimes reduce
porosity in stainless steels.[9]

e Adjust Welding Parameters: Reducing the welding speed can allow more time for gas to
escape the molten pool.[1]

 Filler Material: The use of an appropriate filler wire can sometimes help to deoxidize the weld
pool and reduce porosity.

Issue 2: Cracking in the Weld

Question: Why are cracks forming in the weld bead, and what measures can be taken to
prevent them?

Answer: Cracking in laser welds, particularly hot cracking or solidification cracking, occurs
when the solidifying weld metal cannot withstand the strains imposed during cooling.[10]

Potential Causes:

o Material Composition: The presence of impurities like sulfur and phosphorus can create low-
melting-point films at the grain boundaries, leading to cracking.[10]

e High Thermal Stresses: The rapid heating and cooling cycles of laser welding can induce
significant thermal stresses, promoting crack formation.

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.dxtech.com/common-faults-and-solutions-of-laser-welding-machines/
https://www.hg-star.com/ten-common-defects-and-solutions-in-laser-welding/
https://hogimachine.com/hogi-10-common-defects-and-solutions-of-laser-welding/
https://www.twi-global.com/technical-knowledge/faqs/faq-what-are-the-typical-defects-in-laser-welds
https://yihailasers.com/troubleshoot-poor-weld-quality/
https://alleriastore.com/blogs/news/5-key-solutions-to-common-laser-welding-defects
https://zltechlaser.com/blog/common-handheld-laser-welding-troubleshooting-and-their-solutions/
https://yihailasers.com/troubleshoot-poor-weld-quality/
https://shop.adhmt.com/understanding-the-role-of-shielding-gas-in-laser-welding/
https://www.osti.gov/servlets/purl/1812143
https://yihailasers.com/troubleshoot-poor-weld-quality/
https://www.twi-global.com/technical-knowledge/faqs/faq-what-are-the-common-defects-in-laser-welding-of-structural-steels-and-how-do-i-avoid-them
https://www.twi-global.com/technical-knowledge/faqs/faq-what-are-the-common-defects-in-laser-welding-of-structural-steels-and-how-do-i-avoid-them
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15170020?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Troubleshooting & Optimization

Check Availability & Pricing

» Weld Bead Shape: Deep and narrow welds are more susceptible to centerline cracking.

» High Welding Speed: Very high welding speeds can contribute to the formation of a crack-
sensitive weld structure.[10]

Solutions:

» Use of Filler Wire: Introducing a suitable filler wire can alter the composition of the weld
metal to make it more resistant to cracking.[3][11]

o Preheating: Preheating the material can reduce the cooling rate and minimize thermal
stresses.[3][11]

o Parameter Optimization: Reducing the welding speed and adjusting the laser power can
create a wider, more crack-resistant weld bead.[1]

o Material Selection: Whenever possible, use materials with low levels of impurities like sulfur
and phosphorus.[10]

Issue 3: Undercutting

Question: What leads to the formation of a groove or "undercut” at the toe of the weld, and how
can it be avoided?

Answer: Undercutting is a groove melted into the base metal adjacent to the weld toe that is
not filled by the weld metal.

Potential Causes:

o Excessive Welding Speed: If the travel speed is too high, the molten metal may not have
enough time to fill the joint properly.[7][11]

» High Laser Power: Excessive laser power can lead to the melting of the base material away
from the joint.[1]

 Incorrect Focus Position: An improperly focused laser beam can distribute energy unevenly,
causing excessive melting at the edges of the weld.
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o Large Gaps: If the gap between the parts being welded is too large, there may not be

enough filler material to create a flush weld.[6][11]

Solutions:

o Optimize Welding Speed and Power: Reduce the welding speed or laser power to prevent

excessive melting of the base material.[1]

o Adjust Focus Position: Ensure the laser beam is correctly focused on the joint.

e Proper Joint Fit-up: Minimize the gap between the workpieces to be joined.

o Use of Filler Wire: Employing a filler wire can help to fill larger gaps and prevent

undercutting.

Frequently Asked Questions (FAQs)

Q1: What are the optimal laser welding parameters for Chromium-Nickel austenitic stainless

steel?

Al: The optimal parameters depend on the specific material thickness and joint design.

However, the following tables provide a general starting point for optimization.

Table 1: General Laser Welding Parameters for Austenitic Stainless Steel

Parameter

Laser Power (W)

Range

1000 - 2500

Notes

For austenitic stainless
steel, the lower end of the
range is often
recommended.[12]

Welding Speed (mm/s)

10 - 50

Increasing welding speed
generally decreases
penetration and weld width.
[13]

Spot Diameter (mm)

0.2-0.6

A smaller spot size is typically

used for thinner materials.[12]
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| Shielding Gas Flow Rate (L/min) | 10 - 20 | Argon is a common choice for austenitic stainless

steels.[8] |

Table 2: Recommended Shielding Gases for Laser Welding of Austenitic Stainless Steel

Shielding Gas Advantages Disadvantages

Cost-effective, produces a ]
Lower heat input
Argon (Ar) stable arc and smooth .
compared to Helium.
weld surface.[8]

_ Offers deeper penetration and ]
Helium (He) ) More expensive than Argon.
better plasma suppression.[8]

Can increase penetration, ) o
Can increase susceptibility to

Argon/Nitrogen Mix (Ar/N2) tensile strength, and hardness. )
hot cracking.[14]

[14] May reduce porosity.[9]

| Argon/Oxygen Mix (Ar/O2) | Small amounts of oxygen can increase penetration depth.[14] |
Risk of oxidation if the oxygen content is too high. |

Q2: How does the shielding gas affect the weld quality?

A2: The shielding gas plays a crucial role in protecting the molten weld pool from atmospheric
contamination, which can cause defects like porosity and oxidation.[15] It also influences
plasma suppression, keyhole stability, weld penetration, and the final mechanical properties of
the weld.[8][14] For example, adding nitrogen to argon can refine the grain structure and
increase the yield strength of the weld in some cases.[15]

Q3: What experimental protocols should be followed for evaluating weld quality?
A3: A systematic approach is necessary to evaluate the quality of laser welds.
Experimental Protocol: Weld Quality Evaluation

 Visual Inspection:
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o Examine the weld for surface defects such as cracks, porosity, undercuts, and excessive
spatter.

o Assess the weld bead geometry for uniformity.

o Metallographic Analysis:
o Section the weld perpendicularly to the welding direction.
o Mount, grind, and polish the cross-section.

o Etch the sample to reveal the microstructure of the weld zone, heat-affected zone (HAZ),
and base material.

o Examine the microstructure for defects like micro-cracks and porosity using optical
microscopy.

e Mechanical Testing:

o Tensile Testing: Prepare tensile specimens from the welded joint to determine the ultimate
tensile strength, yield strength, and elongation.

o Microhardness Testing: Measure the hardness across the weld zone, HAZ, and base
material to assess the changes in mechanical properties.

Visualizations

Troubleshooting Workflow for Porosity

Click to download full resolution via product page
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A flowchart for troubleshooting porosity in laser welds.

Experimental Workflow for Weld Quality Assessment

Laser Welding of Specimen

Visual Inspection for Surface Defects

:

Cross-Sectioning of the Weld

:

Mounting, Grinding, Polishing, and Etching

:

Microstructural Analysis (Optical Microscopy)

:
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A workflow for the systematic assessment of laser weld quality.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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